6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 5th position on the triazolopyridine ring. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides under microwave irradiation at 140°C in dry toluene. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or thiols can be used for substitution reactions.
Condensation Agents: Reagents like acyl chlorides or anhydrides can be used for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative of the triazolopyridine.
Scientific Research Applications
6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of enzymes like JAK1, JAK2, and PHD-1.
Biological Studies: The compound is studied for its biological activities, including its role as an inverse agonist of RORγt, which is involved in immune response regulation.
Pharmaceutical Research: It is explored for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which play crucial roles in various cellular processes.
Receptor Modulation: It functions as an inverse agonist of RORγt, modulating immune responses and potentially providing therapeutic benefits in autoimmune diseases.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar in structure but lacks the trifluoromethyl group.
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar in structure but with the bromine atom at the 7th position.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar in structure but with the bromine atom at the 8th position.
Uniqueness
6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
6-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N4/c8-3-1-2-4-13-6(12)14-15(4)5(3)7(9,10)11/h1-2H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVLYMLNJDFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1Br)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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